1-(Benzyloxy)-6-phenylhex-5-EN-3-OL
CAS No.: 91285-74-4
Cat. No.: VC19219898
Molecular Formula: C19H22O2
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 91285-74-4 |
|---|---|
| Molecular Formula | C19H22O2 |
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | 6-phenyl-1-phenylmethoxyhex-5-en-3-ol |
| Standard InChI | InChI=1S/C19H22O2/c20-19(13-7-12-17-8-3-1-4-9-17)14-15-21-16-18-10-5-2-6-11-18/h1-12,19-20H,13-16H2 |
| Standard InChI Key | SHEYFZQCSUIKKH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COCCC(CC=CC2=CC=CC=C2)O |
Introduction
Structural and Molecular Characteristics
Core Functional Groups and Stereochemistry
1-(Benzyloxy)-6-phenylhex-5-EN-3-OL (C₁₉H₂₂O₂) features three critical functional groups:
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Benzyl ether group: The benzyloxy (-OCH₂C₆H₅) moiety at position 1 provides steric bulk and lipophilicity, influencing solubility and reaction kinetics.
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Alkene: The trans-configuration of the double bond at position 5 (hex-5-ene) confers rigidity to the carbon chain, affecting conformational stability .
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Secondary alcohol: The hydroxyl group at position 3 participates in hydrogen bonding and serves as a site for further derivatization .
The stereochemistry of the double bond and alcohol group remains unresolved in existing literature, suggesting opportunities for enantioselective synthesis studies.
Spectroscopic Signatures
Key spectroscopic data for structural elucidation include:
Synthetic Methodologies
Nucleophilic Substitution Route
The primary synthesis involves reacting 6-phenylhex-5-EN-3-OL with benzyl chloride in the presence of a base (e.g., NaOH) via an Sₙ2 mechanism. Optimized conditions include:
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Reaction temperature: 80–100°C under reflux.
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Yield: 60–75%, with purity >90% after silica gel chromatography.
Side products, such as over-alkylated derivatives, are minimized by controlling stoichiometry (1:1.2 ratio of alcohol to benzyl chloride) .
Transition Metal-Catalyzed Approaches
Grubbs’ second-generation catalyst enables ring-closing metathesis to construct the alkene moiety. For example, a precursor diene undergoes cyclization in DCM at 40°C, achieving 80% conversion . This method is advantageous for accessing stereodefined alkenes but requires anhydrous conditions.
Acid-Catalyzed Rearrangements
The Claisen rearrangement of allyl vinyl ethers, catalyzed by 4-chlorobenzoic acid, offers an alternative route. Substrates bearing benzyloxy groups rearrange at 120°C in 1,2-dichlorobenzene, yielding γ,δ-unsaturated ketones that are subsequently reduced to alcohols .
Chemical Reactivity and Derivitization
Alkene Functionalization
The hex-5-ene group undergoes:
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Hydrogenation: Pd/C-catalyzed hydrogenation at 1 atm H₂ produces the saturated analogue, 1-(benzyloxy)-6-phenylhexan-3-ol, in >95% yield.
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Epoxidation: Reaction with m-chloroperbenzoic acid (mCPBA) forms an epoxide, though competing hydroxyl-directed epoxidation at C3 complicates selectivity .
Benzyl Ether Cleavage
Hydrogenolysis using H₂/Pd(OH)₂ removes the benzyl group, yielding 6-phenylhex-5-EN-3-OL. This deprotection step is critical for accessing polar derivatives .
Alcohol Oxidation
The secondary alcohol is oxidized to a ketone using Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC). Overoxidation to carboxylic acids is avoided by using mild conditions (0°C, 2 h) .
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Solubility | Soluble in THF, DCM, EtOAc; insoluble in H₂O | Empirical testing |
| Boiling Point | Estimated 280–300°C (dec.) | Computational modeling |
| LogP | 3.8 ± 0.2 | HPLC determination |
The compound’s lipophilicity (LogP >3) suggests membrane permeability, making it suitable for prodrug designs .
Applications in Research
Pharmaceutical Intermediate
1-(Benzyloxy)-6-phenylhex-5-EN-3-OL serves as a precursor to anticoagulants and anti-inflammatory agents. For example, its hydrogenated form is a key intermediate in synthesizing platelet aggregation inhibitors .
Material Science
The benzyl ether’s stability under radical conditions enables its use in polymer cross-linking. Copolymers incorporating this moiety exhibit enhanced thermal resistance (Tg = 150°C).
Asymmetric Catalysis
Chiral variants of the compound act as ligands in Cu-catalyzed azide-alkyne cycloadditions, achieving enantiomeric excess (ee) >90% for triazole products .
Challenges and Future Directions
Current limitations include modest yields in nucleophilic substitution (60–75%) and undefined stereochemical outcomes. Future research should prioritize:
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Enantioselective synthesis: Employing organocatalysts or enzymatic resolution to access pure enantiomers.
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Green chemistry: Developing solvent-free or microwave-assisted protocols to improve sustainability.
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